
3-(2-氨基-3-吡啶基)丙烯酸
描述
3-(2-Amino-3-pyridyl)acrylic acid is an organic compound with the molecular formula C8H8N2O2 It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a 2-amino-3-pyridyl group
科学研究应用
3-(2-Amino-3-pyridyl)acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential anti-tumor and anti-inflammatory properties[][2].
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
As a compound used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Result of Action
It is used in proteomics research , suggesting that it may have effects at the molecular and cellular levels.
生化分析
Biochemical Properties
3-(2-Amino-3-pyridyl)acrylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an organic linker to connect d and f block metals to form heterometallic coordination polymers with luminescence properties . This interaction suggests that 3-(2-Amino-3-pyridyl)acrylic acid can influence the structural and functional properties of these biomolecules.
Cellular Effects
The effects of 3-(2-Amino-3-pyridyl)acrylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, an enzyme involved in the degradation of extracellular matrix components . This indicates that 3-(2-Amino-3-pyridyl)acrylic acid can modulate cellular processes by inhibiting specific enzymes.
Molecular Mechanism
At the molecular level, 3-(2-Amino-3-pyridyl)acrylic acid exerts its effects through various binding interactions with biomolecules. It can act as a ligand, forming complexes with metals and other biomolecules. These interactions can lead to enzyme inhibition or activation and changes in gene expression. For instance, it has been used to prepare aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors . This suggests that 3-(2-Amino-3-pyridyl)acrylic acid can influence bacterial metabolism and growth by inhibiting key enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Amino-3-pyridyl)acrylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-(2-Amino-3-pyridyl)acrylic acid in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(2-Amino-3-pyridyl)acrylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At high doses, it may cause toxic or adverse effects. For example, high doses of 3-(2-Amino-3-pyridyl)acrylic acid may lead to cellular toxicity and metabolic disturbances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
3-(2-Amino-3-pyridyl)acrylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been used in the preparation of aminopyridines, which are involved in antibacterial activity . This indicates that 3-(2-Amino-3-pyridyl)acrylic acid can influence metabolic pathways by modulating enzyme activity and metabolite production.
Transport and Distribution
The transport and distribution of 3-(2-Amino-3-pyridyl)acrylic acid within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of 3-(2-Amino-3-pyridyl)acrylic acid is essential for optimizing its therapeutic potential.
Subcellular Localization
3-(2-Amino-3-pyridyl)acrylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can exert its effects on gene expression, enzyme activity, and metabolic processes . Understanding the subcellular localization of 3-(2-Amino-3-pyridyl)acrylic acid is crucial for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Amino-3-pyridyl)acrylic acid can be synthesized through a multi-step process:
Starting Material: The synthesis begins with pyridine-2-carboxaldehyde and glycine.
Intermediate Formation: Pyridine-2-carboxaldehyde reacts with glycine to form 2-(2-amino-3-pyridyl)acetic acid.
Final Product: The intermediate undergoes acylation with acrylic acid to yield 3-(2-amino-3-pyridyl)acrylic acid[][2].
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including condensation reactions and acylation, under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2-Amino-3-pyridyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
相似化合物的比较
Similar Compounds
3-(3-Pyridyl)acrylic acid: Similar structure but with the pyridyl group at a different position.
Indole derivatives: Share similar biological activities and synthetic routes.
Uniqueness
3-(2-Amino-3-pyridyl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
3-(2-aminopyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVFKTUMTYXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694540 | |
| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773131-96-7 | |
| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



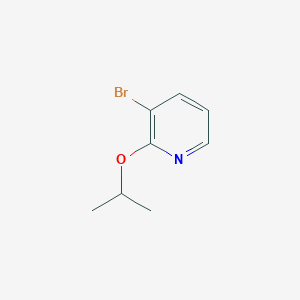
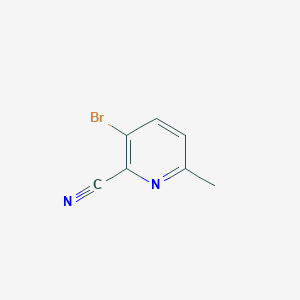
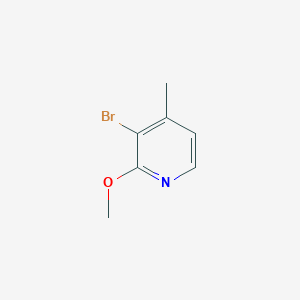
![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)
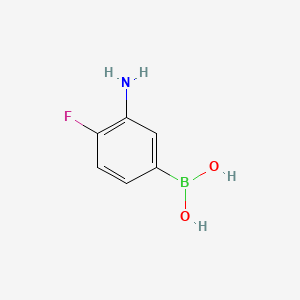
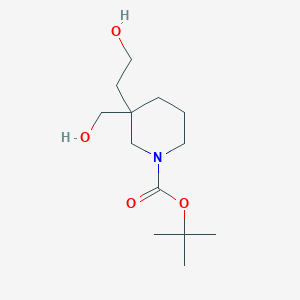

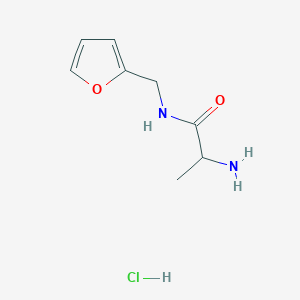
![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)
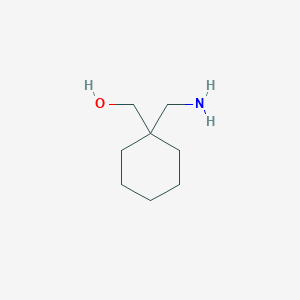
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)
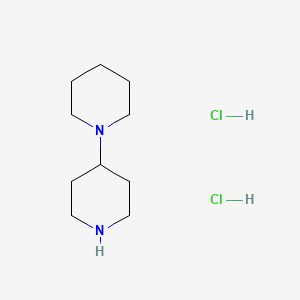
![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)
